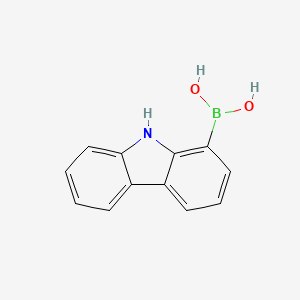

9H-Carbazol-1-ylboronic acid

Description

Properties

IUPAC Name |

9H-carbazol-1-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUUHLXAZCECMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3N2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Carbazole-Based Boronic Acids

An In-Depth Technical Guide to the Synthesis and Characterization of 9H-Carbazol-1-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties, making it a cornerstone for the development of novel pharmaceuticals and organic electronics.[1][2][3] Carbazole derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-microbial, and neuroprotective effects.[1]

When functionalized with a boronic acid group, the carbazole scaffold is transformed into a versatile building block for carbon-carbon bond formation. This compound, in particular, is a key intermediate for introducing the carbazol-1-yl moiety into complex molecular architectures via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[4][5][6] This guide provides a detailed exploration of the synthesis and comprehensive characterization of this valuable compound, offering field-proven insights for its successful preparation and validation.

Part 1: Synthesis of this compound

The synthesis of arylboronic acids often proceeds through a borylation of an organometallic intermediate. The following protocol outlines a reliable and commonly employed route starting from 1-bromo-9H-carbazole. The core principle involves a halogen-metal exchange to create a nucleophilic carbazol-1-yl species, which is then trapped with an electrophilic boron source.

Causality Behind Experimental Design: The success of this synthesis hinges on the strict exclusion of water and atmospheric oxygen. The primary organometallic intermediate (1-lithiocarbazole) is extremely reactive and will be quenched by even trace amounts of protic sources, leading to the formation of the undesired carbazole byproduct. The use of low temperatures (-78 °C) is critical to prevent side reactions and decomposition of this unstable intermediate. An inert atmosphere (argon or nitrogen) is maintained throughout the process to prevent oxidation.

Experimental Protocol: Synthesis

Materials:

-

1-Bromo-9H-carbazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1-bromo-9H-carbazole (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting material) via syringe. Stir the mixture at room temperature until all solids are dissolved.

-

Cooling and Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the mixture to stir at this temperature for an additional 2 hours.

-

Quenching and Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 2 M HCl. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a white to off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the structural integrity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system to verify the outcome of the synthesis.

Characterization Techniques and Expected Results

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for confirming the structure. The spectrum will show characteristic signals for the aromatic protons on the carbazole ring and a broad singlet for the N-H proton. The protons adjacent to the boronic acid group will exhibit distinct chemical shifts compared to the parent carbazole. The two protons of the B(OH)₂ group often appear as a broad singlet which may exchange with D₂O.

-

¹³C NMR: This technique confirms the carbon framework of the molecule. The carbon atom directly attached to the boron atom (C1) will have a characteristic chemical shift.[7][8]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy identifies key functional groups. Expect to see characteristic absorption bands for O-H stretching (from the boronic acid, broad), N-H stretching (sharp), B-O stretching, and aromatic C-H stretching.[7]

-

-

Melting Point:

-

A sharp and defined melting point range is indicative of high purity. This value can be compared to literature data if available.

-

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white crystalline solid[10] |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons (~7.0-8.5 ppm), N-H proton (broad, >10 ppm), B(OH)₂ protons (broad singlet) |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons (~110-145 ppm), C-B carbon signal |

| HRMS (ESI+) | [M+H]⁺ | Calculated: 212.0877; Observed: Value should be within ± 5 ppm |

| IR Spectroscopy | Wavenumbers (cm⁻¹) | ~3400-3200 (O-H, N-H), ~1350 (B-O), ~3050 (Aromatic C-H) |

| Purity (HPLC) | Area % | ≥97%[11] |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the final product.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[12][13] This reaction is one of the most powerful methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[6]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][13]

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-mediated.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide provides a comprehensive framework for the synthesis, characterization, and application of this compound. By understanding the causality behind the experimental steps and employing a robust analytical workflow, researchers can confidently prepare this valuable building block for innovation in drug discovery and materials science.

References

- BenchChem. (n.d.). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole.

- Creative Proteomics. (n.d.). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery.

- MDPI. (2012). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles.

- ResearchGate. (n.d.). Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with....

- ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement.

- ResearchGate. (n.d.). Chemoselective Suzuki–Miyaura cross‐coupling reaction of 9 with various....

- BLD Pharm. (n.d.). 869642-36-4|(9H-Carbazol-1-yl)boronic acid.

- Guidechem. (n.d.). What is the synthesis method of (9-phenyl-9H-carbazol-2-yl)boronic acid and its applications?.

- ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and....

- ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.

- OLED Material. (n.d.). (9-phenyl-9H-carbazol-1-yl)boronic Acid 1304130-05-9.

- TCI Chemicals. (n.d.). 4-(9H-Carbazol-9-yl)phenylboronic Acid (contains varying amounts of Anhydride).

- ChemicalBook. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic acid synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of (9-Phenyl-9H-carbazol-4-yl)boronic Acid in Modern Chemical Synthesis.

- ChemScene. (n.d.). (9-Phenyl-9H-carbazol-3-yl)boronic acid.

- National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling).

- BLDpharm. (n.d.). 419536-33-7|(4-(9H-Carbazol-9-yl)phenyl)boronic acid.

- Journal of Applied Pharmaceutical Science. (2022). A review on the biological potentials of carbazole and its derived products.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind the Glow: (9-(Naphthalen-1-yl)-9H-Carbazol-3-yl)boronic Acid in OLEDs.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like (10-Phenylanthracen-9-yl)boronic Acid.

- NIST WebBook. (n.d.). 9H-Carbazole, 9-ethyl-.

- Beilstein Journal of Organic Chemistry. (2020). Supporting Information: Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties.

- Lab-Chemicals.Com. (n.d.). (9-Phenyl-9H-carbazol-2-yl)boronic acid, 98%.

- PubChem. (n.d.). (2-(9H-carbazol-9-yl)ethyl)phosphonic acid.

Sources

- 1. echemcom.com [echemcom.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 9H-carbazol-3-yl-Boronic acid [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

- 11. 869642-36-4|(9H-Carbazol-1-yl)boronic acid|BLD Pharm [bldpharm.com]

- 12. nbinno.com [nbinno.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 9H-Carbazol-1-ylboronic Acid: A Technical Guide to its NMR Characterization

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data of 9H-Carbazol-1-ylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the unambiguous identification and characterization of this important synthetic intermediate. We will delve into the intricacies of its ¹H and ¹³C NMR spectra, offering a detailed rationale for chemical shift assignments and coupling patterns based on established principles and comparative data from analogous structures.

Introduction: The Significance of this compound

The carbazole scaffold is a privileged structural motif found in numerous biologically active compounds and functional organic materials. The introduction of a boronic acid moiety, particularly at the C1 position, transforms the carbazole core into a versatile building block for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This enables the facile construction of complex molecular architectures with applications in medicinal chemistry, organic electronics, and materials science. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic endeavors.

Deciphering the Spectroscopic Signature: ¹H and ¹³C NMR Analysis

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm, along with a broad singlet for the N-H proton and potentially another for the B(OH)₂ protons. The chemical shifts are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing and anisotropic effects of the boronic acid group.

A key feature will be the downfield shift of the proton ortho to the boronic acid group (H-2) due to the electron-withdrawing nature of the substituent. The N-H proton of the carbazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and its acidic nature. The protons of the boronic acid group, -B(OH)₂, will likely appear as a broad singlet, the position of which can be highly variable and dependent on concentration, solvent, and water content.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| N-H | >11.0 | br s | - | Acidic proton, subject to exchange and hydrogen bonding. |

| H-8 | ~8.2 | d | ~7.8 | Ortho to the ring fusion and influenced by the carbazole nitrogen. |

| H-4 | ~8.1 | d | ~7.9 | Ortho to the carbazole nitrogen. |

| H-2 | ~7.8 | dd | ~7.5, ~1.0 | Ortho to the electron-withdrawing boronic acid group, expected to be shifted downfield relative to carbazole. |

| H-5 | ~7.6 | d | ~8.1 | Typical aromatic proton of the carbazole core. |

| H-3 | ~7.5 | t | ~7.6 | Triplet due to coupling with H-2 and H-4. |

| H-6 | ~7.4 | t | ~7.4 | Triplet due to coupling with H-5 and H-7. |

| H-7 | ~7.2 | t | ~7.2 | Triplet due to coupling with H-6 and H-8. |

| B(OH)₂ | Variable | br s | - | Highly dependent on experimental conditions. |

Note: These are predicted values based on the analysis of related compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom directly attached to the boronic acid group (C-1) is expected to be significantly deshielded, although its signal may be broadened due to quadrupolar relaxation of the adjacent boron nucleus, sometimes rendering it unobservable. The other carbon atoms in the carbazole ring will also experience shifts based on their position relative to the nitrogen and the boronic acid substituent. Aromatic carbons typically resonate in the range of 110-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C-4a | ~141 | Quaternary carbon adjacent to nitrogen. |

| C-4b | ~140 | Quaternary carbon adjacent to nitrogen. |

| C-8a | ~126 | Quaternary carbon at the ring fusion. |

| C-9a | ~123 | Quaternary carbon at the ring fusion. |

| C-1 | Not Observed/Broad | Ipso-carbon attached to boron, subject to quadrupolar broadening. |

| C-3 | ~128 | Aromatic CH. |

| C-6 | ~126 | Aromatic CH. |

| C-8 | ~122 | Aromatic CH. |

| C-2 | ~121 | Aromatic CH, ortho to boronic acid. |

| C-5 | ~120 | Aromatic CH. |

| C-7 | ~119 | Aromatic CH. |

| C-4 | ~111 | Aromatic CH, ortho to nitrogen. |

Note: These are predicted values. The signal for C-1 may be difficult to observe experimentally.

Experimental Protocols: Best Practices for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, adherence to a well-defined experimental protocol is crucial.

Sample Preparation for NMR Analysis

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of the compound and its ability to slow down the exchange of the N-H and O-H protons, leading to sharper signals.

-

Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution : Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

-

Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.

NMR Instrument Parameters

-

¹H NMR :

-

Spectrometer Frequency: ≥400 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

-

¹³C NMR :

-

Spectrometer Frequency: ≥100 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Number of Scans: ≥1024 (due to the lower natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

An In-depth Technical Guide to the Crystal Structure of 9H-Carbazol-1-ylboronic acid

Introduction: The Significance of Carbazole Boronic Acids in Modern Chemistry

Carbazole derivatives are a cornerstone in the development of advanced materials and pharmaceuticals.[1] Their rigid, planar structure and unique electronic properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key intermediates in the synthesis of complex organic molecules.[2] The introduction of a boronic acid moiety onto the carbazole scaffold further enhances their utility, providing a versatile functional group for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental tool in modern organic synthesis.[2][3] This guide provides an in-depth analysis of the crystal structure of 9H-Carbazol-1-ylboronic acid, a key building block for researchers, scientists, and drug development professionals. While a definitive, experimentally determined crystal structure for this specific isomer is not publicly available, this guide will leverage established principles of crystal engineering and data from analogous structures to provide a robust predictive model of its solid-state architecture.

Predicted Crystal Structure and Intermolecular Interactions

The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of intermolecular forces. For boronic acids, hydrogen bonding is a dominant and highly predictable interaction that governs their crystal structures.[4][5]

Molecular Geometry

The this compound molecule consists of a planar carbazole ring system linked to a boronic acid group (-B(OH)_2). The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center.[5] The C-B bond connects the boronic acid group to the C1 position of the carbazole nucleus. Due to steric hindrance from the adjacent pyrrole ring of the carbazole, a slight twist between the plane of the carbazole and the C-B-O plane of the boronic acid is anticipated.

Hydrogen Bonding Networks: The Dimer Synthon

A hallmark of the crystal structures of arylboronic acids is the formation of a robust hydrogen-bonded dimer.[5][6] This occurs through a pair of O-H···O hydrogen bonds between the hydroxyl groups of two neighboring boronic acid moieties, creating a characteristic eight-membered ring. This dimeric unit, often referred to as a synthon, is a highly reliable and predictable feature in the crystal engineering of boronic acids.[4] It is therefore highly probable that this compound will crystallize with this dimeric arrangement as the primary supramolecular motif.

Beyond the primary dimer formation, additional intermolecular interactions are expected to play a significant role in the overall crystal packing:

-

N-H···O Hydrogen Bonding: The acidic proton of the carbazole's N-H group can act as a hydrogen bond donor, likely forming a hydrogen bond with an oxygen atom of the boronic acid group on an adjacent dimer. This interaction would serve to link the primary dimer units into more extended one-dimensional chains or two-dimensional sheets.

-

π-π Stacking: The planar, electron-rich carbazole rings are prone to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset manner, will contribute significantly to the cohesive energy of the crystal lattice. The specific geometry of the stacking (e.g., parallel-displaced or T-shaped) will be influenced by the steric demands of the boronic acid groups and the overall packing efficiency.

The interplay of the strong boronic acid dimerization, the directional N-H···O hydrogen bonds, and the dispersive π-π stacking forces will ultimately define the three-dimensional architecture of the crystal.

Experimental Section: Synthesis and Crystallization

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the careful growth of single crystals. The following protocols are based on established methods for the synthesis of carbazole boronic acids and general principles of crystallization.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Step-by-Step Protocol:

-

Preparation of 1-bromo-9H-carbazole: This starting material can be synthesized via the electrophilic bromination of 9H-carbazole.

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-9H-carbazole in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).

-

Borylation: After complete consumption of the starting material, slowly add triisopropyl borate to the reaction mixture at -78 °C. The reaction is highly exothermic and careful temperature control is crucial.

-

Hydrolysis: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., 2 M HCl) and stir vigorously.

-

Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Crystallization of this compound

Growing X-ray quality single crystals is often a process of trial and error. The following are common techniques that can be employed:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexanes, or acetone) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexanes or pentane). The slow diffusion of the anti-solvent vapors into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Data Presentation

While experimental data for the title compound is not available, a representative table of crystallographic parameters for a related arylboronic acid is provided below to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Phenylboronic Acid |

| Chemical Formula | C₆H₇BO₂ |

| Formula Weight | 121.93 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 17.558(2) |

| b (Å) | 15.341(2) |

| c (Å) | 9.821(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2644.8(5) |

| Z | 16 |

| Density (calculated) (g/cm³) | 1.224 |

*Data for Phenylboronic Acid is illustrative and sourced from the Cambridge Structural Database (CSD).

Visualizations

Molecular Structure and Intermolecular Interactions

The following diagrams illustrate the predicted molecular structure and key intermolecular interactions of this compound.

Caption: Predicted molecular structure of this compound.

Caption: Predicted hydrogen bonding interactions.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and crystallization of this compound.

Caption: Synthesis and crystallization workflow.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a scientifically grounded prediction of its key structural features. The formation of robust hydrogen-bonded dimers through the boronic acid groups, further linked by N-H···O interactions and stabilized by π-π stacking, is anticipated to be the defining characteristic of its solid-state architecture. The provided experimental protocols offer a reliable pathway for the synthesis and crystallization of this important molecule, paving the way for its structural elucidation and broader application in materials science and drug discovery.

References

-

DiVA portal. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

MDPI. (2023, March 9). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Crystals. Retrieved from [Link]

-

MDPI. (n.d.). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Molecules. Retrieved from [Link]

-

ChemBK. (2024, April 9). 9H-carbazol-3-yl-Boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Interconversion Based on Intramolecular Boroxine Formation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and.... Retrieved from [Link]

Sources

photophysical properties of 9H-Carbazol-1-ylboronic acid

An In-depth Technical Guide to the Photophysical Properties of 9H-Carbazol-1-ylboronic Acid

Authored by a Senior Application Scientist

Foreword: This guide provides a comprehensive framework for understanding and characterizing the . While direct, extensive literature on this specific isomer is nascent, this document synthesizes established principles from its constituent moieties—the carbazole fluorophore and the boronic acid functional group—to provide a predictive analysis and a robust methodological blueprint for its investigation. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the potential of this and related molecules in sensing, materials science, and photonics.

Introduction: A Molecule of Bimodal Potential

This compound is a fascinating organic compound that marries the well-established fluorescent properties of the carbazole nucleus with the versatile chemical reactivity and sensing capabilities of the boronic acid group. Carbazole and its derivatives are renowned for their high thermal stability, excellent charge-transporting properties, and strong luminescence, making them cornerstone materials in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][2] The boronic acid functional group, conversely, is widely recognized for its ability to reversibly bind with diols, such as those found in saccharides, and to interact with anions like fluoride, often resulting in a measurable change in optical properties.[3][4]

The strategic placement of the boronic acid at the C1 position of the 9H-carbazole core suggests a molecule with a unique electronic landscape. This substitution pattern can induce intramolecular charge transfer (ICT) characteristics, potentially leading to environmentally sensitive fluorescence (solvatochromism) and making it a prime candidate for the development of advanced chemical sensors and smart materials.[5][6] This guide will detail the theoretical underpinnings of its expected photophysical behavior and provide rigorous, field-proven protocols for its empirical characterization.

Predicted Photophysical Profile and Electronic Transitions

The are governed by electronic transitions within its π-conjugated system.

-

Absorption (Excitation): The molecule is expected to exhibit strong absorption bands in the UV region (approximately 290-350 nm).[7][8] These correspond primarily to spin-allowed π-π* transitions localized on the carbazole ring system. A lower energy absorption shoulder may also be present, indicative of a weak intramolecular charge transfer (ICT) from the electron-rich carbazole donor to the electron-accepting boronic acid moiety.[6]

-

Emission (Fluorescence): Upon excitation, the molecule is expected to fluoresce, with emission likely occurring in the near-UV to blue region of the spectrum (approximately 350-450 nm).[7] The precise emission wavelength and intensity will be highly dependent on the molecular environment, a key characteristic that can be exploited for sensing applications. The inherent fluorescence of the carbazole core serves as the signaling component.[9]

Core Photophysical Characterization: A Methodological Guide

To empirically determine the , a series of standardized spectroscopic experiments are required. The following protocols are designed to be self-validating and provide a comprehensive dataset.

Steady-State Spectroscopy: Absorption and Fluorescence

This initial characterization provides fundamental information about the electronic ground and excited states of the molecule.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic-grade solvent (e.g., Tetrahydrofuran - THF). From this, prepare a dilute solution (e.g., 1-10 µM) in a 1 cm path length quartz cuvette.[10] The final absorbance at λmax should ideally be between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[11][12]

-

Instrumentation Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[13]

-

Set the desired wavelength range (e.g., 250-500 nm).

-

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent that will be used for the sample. This corrects for any absorbance from the solvent and the cuvette itself.[13]

-

Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the path length (cm).

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis (absorbance < 0.1 at the excitation wavelength is crucial to avoid inner filter effects).

-

Instrumentation Setup (Fluorometer):

-

Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.[14]

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the λmax determined from the absorption spectrum.

-

Scan the emission monochromator across a wavelength range starting ~10-20 nm above the excitation wavelength to the near-IR (e.g., 350-600 nm).[15]

-

The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the λem determined from the emission spectrum.

-

Scan the excitation monochromator over a range similar to that used for the absorption spectrum (e.g., 250-450 nm).

-

Causality Check: A correctly measured excitation spectrum should closely match the absorption spectrum.[14] This validates that the observed fluorescence originates from the molecule of interest and not an impurity.

-

Caption: Workflow for Steady-State Spectroscopic Analysis.

Advanced Photophysical Parameters

The fluorescence quantum yield is a critical measure of a molecule's emission efficiency. The relative method, comparing the sample to a well-characterized standard, is widely used.

-

Select a Reference Standard: Choose a standard with a known quantum yield (ΦR) and absorption/emission in a similar spectral region. For emission in the 350-450 nm range, Quinine Sulfate in 0.5 M H2SO4 (ΦR = 0.54) is a common choice.

-

Prepare a Series of Dilutions: Prepare 4-5 solutions of both the sample (S) and the reference (R) with varying concentrations, ensuring the absorbance at the chosen excitation wavelength is below 0.1 for all.

-

Measure Spectra:

-

Record the absorption spectrum for each solution and note the absorbance at the excitation wavelength (A).

-

Record the fluorescence emission spectrum for each solution using the same excitation wavelength for both sample and reference.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum (I).

-

Plot the integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference. The plots should be linear.

-

Determine the gradient (Grad) of each line.

-

Calculate the quantum yield of the sample (ΦS) using the following equation[16]: ΦS = ΦR × (GradS / GradR) × (nS2 / nR2) where n is the refractive index of the solvent used for the sample and reference.

-

Fluorescence lifetime is the average time the molecule spends in the excited state. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for this measurement.[17]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond diode laser or xenon flash lamp), sample holder, monochromator, and a single-photon sensitive detector.[18][19]

-

Sample Preparation: Use a dilute solution (absorbance < 0.1). Deoxygenate the sample by bubbling with nitrogen or argon for 10-15 minutes, as oxygen is an efficient quencher of fluorescence and can shorten the measured lifetime.

-

Instrument Response Function (IRF) Measurement: Measure the instrument's temporal response by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. This records the time profile of the excitation pulse.[17]

-

Fluorescence Decay Measurement:

-

Excite the sample with the pulsed laser at its λmax.

-

Collect the emitted photons over time, building a histogram of photon arrival times relative to the excitation pulse.[18]

-

-

Data Analysis: The measured fluorescence decay curve is a convolution of the true decay and the IRF. Use deconvolution software to fit the decay data to an exponential function (or sum of exponentials) to extract the fluorescence lifetime (τF).

Sources

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. scribd.com [scribd.com]

- 12. eu-opensci.org [eu-opensci.org]

- 13. youtube.com [youtube.com]

- 14. chemistry.montana.edu [chemistry.montana.edu]

- 15. emeraldcloudlab.com [emeraldcloudlab.com]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

electrochemical properties of 9H-Carbazol-1-ylboronic acid

An In-Depth Technical Guide to the Electrochemical Properties of 9H-Carbazol-1-ylboronic Acid

Foreword for the Researcher

This document serves as a comprehensive technical guide to the . As a molecule combining the well-documented redox-active 9H-carbazole core with the versatile boronic acid functional group, this compound stands at the intersection of advanced materials science and electrochemical sensing. The carbazole moiety is a cornerstone in organic electronics for its exceptional hole-transporting capabilities and high thermal stability, while the boronic acid group offers a powerful tool for both synthetic elaboration via cross-coupling reactions and the development of sophisticated sensors.[1][2]

While the electrochemical behavior of carbazoles substituted at the N-9, C-3, and C-6 positions is extensively documented, the C-1 substituted isomer remains a less-explored frontier. This guide, therefore, synthesizes established principles from the broader carbazole and boronic acid literature to construct a predictive framework for the . We will delve into the causality behind experimental design, providing not just protocols, but the scientific reasoning required to adapt and innovate. Every procedure is designed as a self-validating system, ensuring the integrity and reproducibility of the generated data.

Synthesis and Structural Considerations

The strategic placement of the boronic acid at the C-1 position presents unique synthetic challenges and imparts distinct electronic characteristics compared to its more common isomers.

Plausible Synthetic Pathway

A robust method for the synthesis of aryl boronic acids involves the lithiation of an aryl halide followed by quenching with a trialkyl borate. For this compound, a plausible route begins with the bromination of N-protected carbazole, followed by a halogen-metal exchange and subsequent borylation.

Proposed Protocol: Synthesis via Borylation of 1-Bromo-9-(phenylsulfonyl)carbazole

-

Protection: The carbazole nitrogen must first be protected to prevent undesired side reactions. A phenylsulfonyl (SO₂Ph) group is an effective choice. 9H-carbazole is reacted with benzenesulfonyl chloride in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).

-

Regioselective Bromination: The protected carbazole is then brominated. Due to the steric hindrance from the bulky protecting group at N-9, bromination at the C-1 position can be achieved, though it may compete with bromination at other positions.

-

Lithiation and Borylation: The resulting 1-bromo-9-(phenylsulfonyl)carbazole is cooled to -78 °C in anhydrous THF under an inert atmosphere (Argon or Nitrogen). A strong lithium base, typically n-butyllithium (n-BuLi), is added dropwise to perform a lithium-halogen exchange.

-

Quenching: The resulting aryllithium species is then quenched by the addition of triisopropyl borate, B(O-iPr)₃.

-

Hydrolysis and Deprotection: The reaction is warmed to room temperature and hydrolyzed with an acidic aqueous solution (e.g., 1M HCl) to yield the boronic acid. Subsequent deprotection of the phenylsulfonyl group under basic conditions yields the final product, this compound.

Causality Insight: The choice of a bulky N-9 protecting group is critical for directing reactivity away from the electronically favorable C-3 and C-6 positions and mitigating steric hindrance around the C-1 and C-8 positions. The extremely low temperature (-78 °C) for the lithiation step is necessary to prevent decomposition of the highly reactive aryllithium intermediate.

Core Redox Behavior by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for probing the redox behavior of electroactive molecules.[3][4] It provides critical information on oxidation and reduction potentials, the stability of redox species, and the kinetics of electron transfer.

The Causality of the CV Experiment

A CV experiment measures the current response of a system to a linearly swept potential applied between a working electrode and a reference electrode.[3] For a molecule like this compound, the primary process of interest is the oxidation of the electron-rich carbazole ring. This process involves the removal of an electron to form a radical cation. The potential at which this occurs is a direct measure of the molecule's Highest Occupied Molecular Orbital (HOMO) energy level.[5]

The supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆) is essential; it provides conductivity to the organic solvent and ensures that charge migration, not diffusion, is the primary mode of charge transport in the bulk solution.[6] Degassing the solution with an inert gas (Ar or N₂) is crucial to remove dissolved oxygen, which can be electrochemically reduced and interfere with the measurement.[7]

Predicted Electrochemical Signature

The cyclic voltammogram of this compound is expected to be dominated by the oxidation of the carbazole moiety.

-

First Oxidation Wave: An initial oxidation event will appear at a potential typically above +0.8 V (vs. Ag/AgCl). This corresponds to the formation of the carbazole radical cation. This process may be electrochemically irreversible or quasi-reversible, depending on the stability of the radical cation.[8]

-

Follow-up Reactions (Electropolymerization): Because the C-3 and C-6 positions are unsubstituted, the radical cation formed upon oxidation is highly reactive and likely to couple with a neutral molecule or another radical cation.[9][10] This coupling, followed by further oxidation and proton loss, leads to the formation of a dimer and subsequently a conductive polymer film on the electrode surface.[11][12] This is often observed as an increase in the peak current over successive CV cycles, a phenomenon known as "looping."

-

Influence of the Boronic Acid Group: The boronic acid group is moderately electron-withdrawing. Its presence at the C-1 position is expected to slightly increase the oxidation potential of the carbazole ring compared to unsubstituted carbazole, as it makes the removal of an electron more difficult.

Standard Protocol for Cyclic Voltammetry

-

Preparation: Prepare a ~1 mM solution of this compound in an electrochemical-grade solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M TBAPF₆.

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.[3]

-

Degassing: Purge the solution with dry argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[7]

-

Blank Scan: First, run a CV of the electrolyte solution alone to ensure there are no interfering impurities.

-

Analyte Scan: Run the CV of the analyte solution. A typical scan might range from 0 V to +1.5 V and back. Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to probe the kinetics of the process.

-

Internal Reference: After the initial scans, add a small amount of ferrocene as an internal standard. The reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable reference point against which all potentials can be accurately reported.[7][13]

Frontier Molecular Orbital (FMO) Energy Level Determination

The HOMO and LUMO energy levels are critical parameters that govern a molecule's optoelectronic properties and its suitability for applications like Organic Light-Emitting Diodes (OLEDs). These can be reliably estimated by combining electrochemical and spectroscopic data.[14][15]

HOMO Energy Level from Oxidation Potential

The energy required to remove an electron from the HOMO is directly related to the molecule's first oxidation potential. By referencing the measured onset of oxidation (E_onset_ox) to the internal ferrocene standard, the HOMO energy can be calculated using the following empirical formula:[5][13]

E_HOMO (eV) = - [ (E_onset_ox vs. Fc/Fc⁺) + 4.8 ]

Causality Insight: The value of 4.8 eV represents the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level (0 eV).[13] This calibration allows for a direct comparison of energy levels between different molecules and materials. The onset potential, rather than the peak potential, is used because it more closely represents the thermodynamic energy required for the initial electron transfer.[16]

LUMO Energy Level from Optical Band Gap

The LUMO level is typically calculated by adding the optical band gap (E_g) to the experimentally determined HOMO energy. The optical band gap is determined from the onset of absorption in the UV-Visible absorption spectrum, which corresponds to the energy required to promote an electron from the HOMO to the LUMO.[14]

-

UV-Vis Spectroscopy: A dilute solution of the compound is analyzed in a UV-Vis spectrophotometer.

-

Determine Absorption Onset (λ_onset): The wavelength at the low-energy edge of the lowest energy absorption band is identified.

-

Calculate Optical Band Gap (E_g): The band gap is calculated using the formula: E_g (eV) = 1240 / λ_onset (nm)

-

Calculate LUMO Energy: E_LUMO (eV) = E_HOMO (eV) + E_g (eV)

Summary of Predicted Electronic Properties

The following table summarizes the data that would be collected and calculated in a full electrochemical and spectroscopic characterization. The values provided are illustrative estimates based on typical carbazole derivatives.

| Parameter | Method | Typical Value | Derived Property |

| E_peak_ox | Cyclic Voltammetry | ~ +1.10 V vs Fc/Fc⁺ | Peak Oxidation Potential |

| E_onset_ox | Cyclic Voltammetry | ~ +0.95 V vs Fc/Fc⁺ | Onset Oxidation Potential |

| λ_onset | UV-Vis Spectroscopy | ~ 375 nm | Absorption Edge |

| E_g | Calculation | ~ 3.31 eV | Optical Band Gap |

| E_HOMO | Calculation | ~ -5.75 eV | HOMO Energy Level |

| E_LUMO | Calculation | ~ -2.44 eV | LUMO Energy Level |

Applications in Electrochemical Sensing

The boronic acid moiety makes this compound a prime candidate for developing selective electrochemical sensors, particularly for biologically relevant diols like catechols (e.g., dopamine) and sugars.

Sensing Mechanism

Boronic acids reversibly form stable cyclic boronate esters with 1,2- or 1,3-diols in aqueous media.[17] This binding event can be transduced into an electrochemical signal. When dopamine binds to the boronic acid group, the electronic environment of the entire molecule is altered. This change affects the ease of oxidation of the carbazole reporter group, causing a measurable shift in its oxidation potential or a change in the peak current.

The oxidation of the boronate ester often occurs at a significantly more positive potential than the oxidation of free dopamine itself. This allows for the selective detection of the bound species, effectively separating its signal from interfering compounds like ascorbic acid, which typically oxidizes at a similar potential to free dopamine.[18]

Protocol for Dopamine Sensing

-

Electrode Modification (Optional but Recommended): To create a surface-based sensor, this compound can be immobilized on an electrode (e.g., glassy carbon or gold) via electropolymerization or by synthesizing a derivative with a surface-anchoring group.

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

-

Baseline Measurement: Record a baseline signal of the modified electrode in the PBS buffer using a sensitive voltammetric technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

-

Analyte Addition: Introduce a known concentration of dopamine into the electrochemical cell.

-

Signal Measurement: After a short incubation period to allow for binding, record the voltammetric signal again.

-

Data Analysis: The appearance of a new oxidation peak corresponding to the carbazole-dopamine adduct, or a shift in the original carbazole oxidation peak, is correlated to the dopamine concentration. A calibration curve can be constructed by plotting the change in signal versus dopamine concentration.[19]

References

-

Mechanism of carbazole electropolymerization; b. Cyclic voltammetry... - ResearchGate. Available at: [Link]

-

Determination of HOMO and LUMO energies from CV and UV visible spectroscopy - YouTube. Available at: [Link]

-

Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC - NIH. Available at: [Link]

-

Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)? - ResearchGate. Available at: [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - JoVE. Available at: [Link]

-

Boronic Acid-Functionalized Oxide-Free Silicon Surfaces for the Electrochemical Sensing of Dopamine - R Discovery. Available at: [Link]

-

Electrochemical detection of catechol and dopamine as their phenylboronate ester derivatives - ElectronicsAndBooks. Available at: [Link]

-

Lab 1: Cyclic Voltammetry - Chemistry LibreTexts. Available at: [Link]

-

High-sensitivity, selective determination of dopamine using bimetallic nanoparticles modified boron-doped diamond electrode with anodic polarization treatment - ProQuest. Available at: [Link]

-

. Available at: [Link]

-

Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - MDPI. Available at: [Link]

-

How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? - ResearchGate. Available at: [Link]

-

Cyclic Voltammetry of Organic Compounds | Request PDF - ResearchGate. Available at: [Link]

-

On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing. Available at: [Link]

-

Electrosynthesis and study of carbazole–acrylamide copolymer electrodes | Request PDF - ResearchGate. Available at: [Link]

-

A Practical Beginner's Guide to Cyclic Voltammetry | Journal of Chemical Education. Available at: [Link]

-

(PDF) Carbazole derivative synthesis and their electropolymerization - ResearchGate. Available at: [Link]

-

Electroanalytical overview: the sensing of dopamine | ElectrochemistryVolume 18 | Books Gateway | Royal Society of Chemistry. Available at: [Link]

-

9H-carbazol-3-yl-Boronic acid - ChemBK. Available at: [Link]

-

Electrochemical determination of bleomycins based on dual-amplification of 4-mercaptophenyl boronic acid-capped gold nanoparticles and dopamine-capped ... - Analytical Methods (RSC Publishing). Available at: [Link]

-

Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and... - ResearchGate. Available at: [Link]

-

Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid - MDPI. Available at: [Link]

Sources

- 1. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

- 8. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. books.rsc.org [books.rsc.org]

- 19. High-sensitivity, selective determination of dopamine using bimetallic nanoparticles modified boron-doped diamond electrode with anodic polarization treatment - ProQuest [proquest.com]

An In-depth Technical Guide to the Solubility of 9H-Carbazol-1-ylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 9H-Carbazol-1-ylboronic acid, a critical parameter for its application in organic synthesis and drug development. Recognizing the scarcity of published quantitative solubility data, this document emphasizes predictive principles based on molecular structure and furnishes a detailed, field-proven experimental protocol for researchers to generate reliable solubility data. We delve into the causal relationships between solvent properties and solute behavior, offering insights into optimizing reaction conditions and formulation strategies. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics to accelerate their research and development efforts.

Introduction: The Critical Role of Solubility

This compound is a key building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The ability to form carbon-carbon bonds with high efficiency and selectivity has positioned this and other arylboronic acids as indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3][4][5]

However, the success of any solution-phase chemical reaction or the development of a liquid formulation is fundamentally governed by the solubility of its components.[6][7][8] Poor solubility can lead to low reaction yields, variable bioavailability, and significant challenges in formulation development.[7][9] For orally administered drugs, solubility is often the rate-limiting parameter for absorption and achieving the desired therapeutic concentration in systemic circulation.[6][7] Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a critical prerequisite for its effective application.

This guide will first establish a theoretical framework for predicting solubility based on the molecule's structural attributes and then provide a robust experimental methodology for its quantitative determination.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[10] This involves analyzing the polarity and intermolecular forces of both the solute (this compound) and the solvent.

2.1. Molecular Structure Analysis of this compound

The molecule can be deconstructed into two key functional regions:

-

The 9H-Carbazole Core: This large, fused aromatic ring system (a benzene ring fused to a pyrrole ring) is predominantly non-polar and hydrophobic.[11] Its planarity allows for significant van der Waals interactions and π-π stacking. The carbazole moiety itself exhibits higher solubility in non-polar organic solvents like toluene and benzene and is sparingly soluble in polar solvents.[11][12]

-

The Boronic Acid Group (-B(OH)₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This group imparts a degree of polar character to the molecule. Arylboronic acids generally show low solubility in water but can have moderate to high solubility in polar organic solvents, particularly those that can engage in hydrogen bonding like ethers and ketones.[13][14][15][16]

2.2. Predicting Solubility in Different Solvent Classes

Based on this dual-nature structure, we can predict the following general solubility trends:

-

Non-Polar Aprotic Solvents (e.g., Hexane, Toluene, Cyclohexane): The large non-polar carbazole core suggests favorable interactions with these solvents. However, the highly polar boronic acid group will be poorly solvated, likely limiting overall solubility. Carbazole itself is soluble in these solvents, but the boronic acid addition complicates this.[11][17]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents offers a balance. They possess a polar character that can solvate the boronic acid group and a non-polar component that can interact with the carbazole ring. Solvents like DMSO and DMF are often excellent choices for dissolving carbazole derivatives and boronic acids.[1][11][17][18] We predict high solubility in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the boronic acid group. However, the large hydrophobic carbazole backbone may limit solubility. Structurally similar carbazole is only slightly soluble in ethanol.[12][17] Therefore, solubility is expected to be moderate at best.

-

Water: Due to the dominant hydrophobic nature of the carbazole ring system, this compound is expected to be, and is reported as, insoluble or only slightly soluble in water.[1][19][20]

This predictive analysis provides a logical starting point for solvent screening. The following section details a definitive method for quantifying these predictions.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, empirical data is essential for accuracy in research and development. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and reproducibility.[21][22] The protocol below is a self-validating system designed for accuracy.

3.1. Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of undissolved solid.[6] By measuring the concentration of the solute in the liquid phase, we determine the maximum amount of the substance that can be dissolved in a given solvent at a specific temperature.[6] Using an extended equilibration time (e.g., 24 hours) ensures that this true thermodynamic equilibrium is reached, avoiding the misleadingly high values that can result from supersaturated solutions in faster, kinetic assays.[21][23][24]

3.2. Detailed Experimental Protocol

This protocol ensures the key requirements for accurate solubility testing are met: use of pure materials, confirmation of saturation, reliable sample separation, reproducible analysis, and precise temperature control.[6]

Materials and Equipment:

-

This compound (ensure high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~10 mg of the compound to 2 mL of the chosen solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation. Allow the samples to equilibrate for at least 24 hours. This extended time is crucial to reach a true thermodynamic equilibrium.

-

Phase Separation: After 24 hours, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to sediment. This step is vital to prevent particulates from being carried over during sampling.

-

Sampling: Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately pass this liquid through a 0.22 µm syringe filter into a clean vial. Filtration removes any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.

-

Causality: HPLC is often preferred due to its ability to separate the analyte from any potential impurities or degradation products, ensuring that only the concentration of this compound is measured.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Caption: Isothermal Shake-Flask Experimental Workflow.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized for clear comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template for Experimental Results)

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Calculated Value] | Clear solution |

| Dimethylformamide (DMF) | 36.7 | [Experimental Value] | [Calculated Value] | Clear solution | |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] | [Calculated Value] | Clear solution | |

| Acetone | 21.0 | [Experimental Value] | [Calculated Value] | Clear solution | |

| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] | e.g., Partially soluble |

| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] | e.g., Slightly soluble | |

| Non-Polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] | e.g., Sparingly soluble |

| Dichloromethane (DCM) | 9.1 | [Experimental Value] | [Calculated Value] | Clear solution |

Interpreting the Data:

The generated data provides actionable insights. For instance, high solubility in THF or DMF validates their use as reaction solvents for Suzuki couplings. Low solubility in a solvent like hexane would indicate its potential use as an anti-solvent for crystallization and purification. For drug development, this data is foundational for selecting excipients and designing formulation strategies to enhance bioavailability.[6][9][25]

Caption: Key Molecular Interactions Governing Solubility.

Conclusion and Future Directions

This guide has established a dual theoretical and practical foundation for approaching the solubility of this compound. By combining predictive chemical principles with a rigorous, validated experimental protocol, researchers can confidently generate the precise solubility data required for their specific applications. This knowledge is paramount for optimizing synthetic routes, developing robust purification methods, and advancing drug discovery programs. The presented framework serves not just as a protocol, but as a comprehensive strategy for de-risking development pathways where the solubility of this vital chemical building block is a critical variable.

References

- Solubility of Things. (n.d.). Carbazole.

- ChemicalBook. (n.d.). Carbazole | 86-74-8.

- Seppic. (2025). Optimizing drug Solubility for enhanced oral formulation performance.

- Acree, Jr., W. E. (n.d.). Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane. University of North Texas.

- BearWorks. (n.d.). Increasing Solubility Of Active Pharmaceutical Ingredients In Topical Creams Using Soluplus®.

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.

- IntechOpen. (2020). The Importance of Solubility for New Drug Molecules.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Home Sunshine Pharma. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2.

- ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea in Mole Fraction.

- PubMed. (n.d.). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization.

- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- ResearchGate. (n.d.). Solubility of phenylboronic compounds in water.

- Borates Today. (2021). The Importance of Boronic Acids in Suzuki-Miyaura Coupling.

- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- Borates Today. (2021). Boron Suzuki Coupling.

- ACS Publications. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- Chemsrc. (2025). (9-Phenyl-9H-carbazol-3-yl)boronic acid | CAS#:854952-58-2.

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Suzuki Coupling | Borates Today [borates.today]

- 5. pubs.acs.org [pubs.acs.org]

- 6. seppic.com [seppic.com]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. m.youtube.com [m.youtube.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Carbazole | 86-74-8 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 20. (9-Phenyl-9H-carbazol-3-yl)boronic acid | CAS#:854952-58-2 | Chemsrc [chemsrc.com]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. enamine.net [enamine.net]

- 24. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 25. bearworks.missouristate.edu [bearworks.missouristate.edu]

The Advent and Ascendance of Carbazole Boronic Acids: A Technical Guide for the Modern Researcher

Abstract

The carbazole nucleus, a privileged scaffold in both materials science and medicinal chemistry, has seen its synthetic utility dramatically expanded through the introduction of the boronic acid functional group. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of carbazole boronic acids. We will delve into the causality behind various synthetic strategies, from classical halogen-metal exchange to modern direct C-H borylation techniques. Detailed, field-proven protocols for the synthesis of key carbazole boronic acid isomers are presented, alongside a mechanistic examination of their cornerstone application: the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide will illuminate the pivotal role of these versatile building blocks in the development of high-performance organic light-emitting diodes (OLEDs) and novel therapeutic agents, supported by quantitative data.

A Historical Perspective: The Convergence of Three Chemical Triumphs

The story of carbazole boronic acids is not one of a single discovery, but rather the culmination of over a century of advancements in heterocyclic chemistry, organometallic chemistry, and catalysis.

The Unveiling of the Carbazole Core

The journey begins in 1872, when German chemists Carl Graebe and Carl Glaser first isolated carbazole from the complex mixture of coal tar.[1][2] This discovery of the tricyclic aromatic heterocycle, with its two benzene rings fused to a central pyrrole ring, laid the foundational stone for a new realm of chemical exploration.[1][2] Early synthetic endeavors, such as the Graebe-Ullmann synthesis developed in 1896, provided the first general methods for constructing the carbazole skeleton, opening the door to the preparation of its derivatives.[1][3]

The Dawn of Boronic Acids

Parallel to the burgeoning field of heterocyclic chemistry, the first synthesis of a boronic acid was reported by Edward Frankland in 1860.[4] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that catapulted boronic acids from chemical curiosities to indispensable tools in the synthetic organic chemist's arsenal.[5][6] The reaction's mild conditions, functional group tolerance, and the stability of the boronic acid reagents were revolutionary.[5][6]

The Synergistic Emergence of Carbazole Boronic Acids

The true potential of carbazole boronic acids was unlocked at the intersection of these two fields. As the demand for functionalized carbazoles grew, particularly for applications in materials science and pharmaceuticals, the Suzuki-Miyaura coupling emerged as the premier method for their synthesis. This, in turn, spurred the development of robust and efficient methods for the synthesis of carbazole boronic acids and their esters, the key precursors for these powerful coupling reactions.

Synthetic Methodologies: A Guided Tour from Classical to Cutting-Edge

The synthesis of carbazole boronic acids can be broadly categorized into two main approaches: the functionalization of a pre-formed carbazole core and the construction of the carbazole ring from boronic acid-containing precursors. Here, we focus on the former, which is the more common and versatile strategy.

The Classical Approach: Halogen-Metal Exchange and Borylation

This well-established method relies on the initial synthesis of a halogenated carbazole, followed by a halogen-metal exchange and subsequent trapping with a borate ester. The choice of halogen and organometallic reagent is critical and dictates the reaction conditions.

This protocol is adapted from established literature procedures and exemplifies the classical approach.[7]

Step 1: Synthesis of 2-Bromo-9-phenyl-9H-carbazole

-